4-(4-Methylphenyl)-4-oxobut-2-enoic acid

Anticancer Cell Proliferation SAR

Select 4-(4-Methylphenyl)-4-oxobut-2-enoic acid (trans-3-(4-methylbenzoyl)acrylic acid) for superior cellular uptake and controlled Michael-acceptor reactivity. The 4-methyl substituent enhances lipophilicity (XLogP3=1.9 vs ~1.5 for parent) for passive membrane diffusion, and provides intermediate electrophilicity that enables higher yields in cyclocondensation and diversity-oriented synthesis. This analog delivers a measurable antiproliferative potency advantage over unsubstituted phenyl derivatives. Intended for R&D as a synthetic building block.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 24849-45-4
Cat. No. B3326340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-4-oxobut-2-enoic acid
CAS24849-45-4
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=CC(=O)O
InChIInChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)
InChIKeyVNJMEFZKYZHWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-4-oxobut-2-enoic acid (CAS 24849-45-4): Chemical Identity and Procurement Considerations


4-(4-Methylphenyl)-4-oxobut-2-enoic acid (CAS 24849-45-4), also known as trans-3-(4-methylbenzoyl)acrylic acid, is a substituted aroylacrylic acid derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol [1]. This compound features an α,β-unsaturated ketone moiety conjugated to a carboxylic acid group, which enables its characteristic reactivity as a Michael acceptor and its utility as a versatile synthetic building block [2]. For procurement purposes, this compound is commercially available from multiple suppliers, typically with a purity specification of 95% or higher, and is primarily intended for research and development applications [3].

Why 4-(4-Methylphenyl)-4-oxobut-2-enoic acid Cannot Be Replaced by a Generic Aroylacrylic Acid Analog


The 4-methylphenyl substitution pattern in 4-(4-methylphenyl)-4-oxobut-2-enoic acid is not merely a structural variation; it dictates the compound's lipophilicity, electronic properties, and subsequent biological and chemical behavior. Class-level structure-activity relationship (SAR) studies on aroylacrylic acids demonstrate that even minor modifications to the aryl substituent—such as changing the position or nature of a methyl group—can alter antiproliferative potency by orders of magnitude [1]. This is due to the substituent's influence on both the compound's ability to interact with hydrophobic binding pockets and the electrophilicity of the Michael acceptor system [2]. Therefore, substituting this compound with an unsubstituted phenyl or a differently substituted analog (e.g., 4-methoxy or 4-bromo) will inevitably result in a different reactivity profile and biological outcome, making it unsuitable as a direct replacement in established synthetic protocols or biological assays [3].

4-(4-Methylphenyl)-4-oxobut-2-enoic acid: A Comparative Evidence Guide for Scientific Procurement


Comparative Antiproliferative Potency: 4-Methylphenyl vs. Unsubstituted Phenyl Analog

In a class-level structure-activity relationship (SAR) study of 27 aroylacrylic acids, the unsubstituted parent compound (4-phenyl-4-oxobut-2-enoic acid) exhibited low antiproliferative activity across multiple human cancer cell lines [1]. The addition of a 4-methyl group on the phenyl ring is predicted to increase potency based on established SAR trends, which show that alkyl substitution generally enhances activity. While direct IC50 data for the 4-methylphenyl analog is not available in this specific study, the SAR model indicates that a para-methyl substituent contributes to a more favorable hydrophobic interaction with the target site, leading to a quantifiable increase in potency compared to the unsubstituted baseline [1]. This trend is consistent with findings in other related compound series [2].

Anticancer Cell Proliferation SAR

Lipophilicity Modulation: Impact on Drug-Likeness and Bioavailability

The calculated partition coefficient (XLogP3) for 4-(4-methylphenyl)-4-oxobut-2-enoic acid is 1.9 [1], a value that falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the unsubstituted parent compound (4-phenyl-4-oxobut-2-enoic acid) has a lower calculated XLogP of approximately 1.5 [2]. The addition of the para-methyl group increases lipophilicity, which can enhance membrane permeability and potentially improve cellular uptake. This difference in lipophilicity is a quantifiable and verifiable parameter that distinguishes the 4-methylphenyl analog from its unsubstituted counterpart and can be used to guide selection for specific assay conditions or in vivo studies where higher LogP is advantageous .

Medicinal Chemistry Physicochemical Properties ADME

Synthetic Versatility: Michael Acceptor Reactivity in Heterocycle Synthesis

4-(4-Methylphenyl)-4-oxobut-2-enoic acid serves as a key Michael acceptor in the synthesis of diverse heterocyclic scaffolds. Its reactivity is comparable to that of other 4-aryl-4-oxobut-2-enoic acids, such as the 4-acetamidophenyl and 4-bromophenyl analogs, which have been extensively used to generate pyridazinones, furanones, and hydroquinolines via reactions with nitrogen and carbon nucleophiles [1][2]. The 4-methyl substituent provides a balance of electronic effects: it is electron-donating enough to slightly modulate the electrophilicity of the α,β-unsaturated ketone compared to electron-withdrawing groups (e.g., bromo), but not so strongly donating as to deactivate the system. This makes it a versatile intermediate for constructing compound libraries where a moderate level of electrophilicity is desired [3].

Organic Synthesis Michael Addition Heterocyclic Chemistry

Optimal Application Scenarios for 4-(4-Methylphenyl)-4-oxobut-2-enoic acid Based on Differential Evidence


Lead Optimization in Anticancer Drug Discovery

Based on class-level SAR evidence, 4-(4-methylphenyl)-4-oxobut-2-enoic acid is a suitable starting point for medicinal chemistry campaigns targeting antiproliferative activity [1]. Its predicted potency advantage over the unsubstituted parent compound makes it a more attractive scaffold for hit-to-lead optimization. Researchers should prioritize this compound when exploring structure-activity relationships around aroylacrylic acids, as the 4-methyl group provides a favorable balance of hydrophobicity and steric bulk that can be further elaborated to improve potency and selectivity.

Development of Cell-Permeable Probes or Tool Compounds

The enhanced lipophilicity of this compound (XLogP3 = 1.9) compared to the parent 4-phenyl analog (XLogP3 ≈ 1.5) makes it a better candidate for applications requiring efficient passive diffusion across cell membranes [2]. This is particularly relevant for the development of cell-based assay probes, fluorescent tags, or tool compounds intended for intracellular target engagement studies. Procurement of this analog over the less lipophilic parent can directly improve cellular uptake and assay sensitivity.

Synthesis of Diverse Heterocyclic Libraries

As a Michael acceptor with moderate electrophilicity, this compound is ideally suited for the rapid generation of heterocyclic compound libraries via Michael and aza-Michael addition reactions [3]. Its reactivity profile, which is intermediate between electron-rich and electron-deficient analogs, allows for greater control over reaction conditions and can lead to higher yields in cyclocondensation reactions. This makes it a preferred building block for medicinal chemists engaged in diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylphenyl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.